molecular formula C6H6F2O B2956972 1,1-Difluorospiro[2.3]hexan-5-one CAS No. 2306275-03-4

1,1-Difluorospiro[2.3]hexan-5-one

Cat. No. B2956972
CAS RN: 2306275-03-4
M. Wt: 132.11
InChI Key: DOFBMXCLMFITBD-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.3]hexan-5-one is a chemical compound with the CAS Number: 2306275-03-4 . It has a molecular weight of 132.11 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F2O/c7-6(8)3-5(6)1-4(9)2-5/h1-3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is -10 degrees .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Diazaspirohexanes

    A study by Pancholi et al. (2018) described the synthesis of 4,5-Diazaspiro[2.3]hexanes through the addition of dihalocarbene across the exocyclic double bond of 3-alkylidene-1,2-diazetidines. This process, using difluorocarbene, leads to spirocycles with high yields and demonstrates a method for creating structurally unique compounds.

  • Spirocyclic Compound Rearrangement

    Donskaya and Lukovskii (1991) discovered that 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one can be produced by reacting (bromomethylene)cyclopropane with dichloroketene and can rearrange into different compounds under specific conditions. This study, detailed in their publication, contributes to the understanding of the flexibility and potential applications of spirocyclic compounds.

Ring-Opening Reactions and Potential Applications

  • Directed Ring-Opening of Dioxaspirohexanes: Research by Taboada et al. (2003) explored the ring-opening reactions of 1,5-Dioxaspiro[3.2]hexanes with heteroatom nucleophiles. They found that specific Lewis acidic nucleophiles could lead to the formation of 2,2-disubstituted oxetanes. This research is significant for understanding how to manipulate these compounds for potential applications in synthesis and chemical reactions.

Electron Transport and Uncoupling Effects

  • Electron Transport Uncoupling by Fluorocarbons: A study by Ullrich and Diehl (1971) found that perfluoro-n-hexane, a related fluorocarbon, does not undergo hydroxylation by the microsomal monooxygenation system in liver microsomes. Instead, it forms an enzyme-substrate complex, stimulating NADPH oxidation and uncoupling electron transport from monooxygenation. This research contributes to understanding how fluorocarbons can affect biological systems at the molecular level.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2,2-difluorospiro[2.3]hexan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O/c7-6(8)3-5(6)1-4(9)2-5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFBMXCLMFITBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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